9-Oxo-9h-fluorene-2-carbonitrile
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Overview
Description
9-Oxo-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C14H7NO It is a derivative of fluorene, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) on the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-2-carbonitrile typically involves the reaction of fluorene derivatives with appropriate reagents to introduce the nitrile and ketone functionalities. One common method is the oxidation of 9H-fluorene-2-carbonitrile using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydroxy derivatives.
Substitution: Amides, esters, thioethers.
Scientific Research Applications
9-Oxo-9H-fluorene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s ketone and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-fluorene-4-carbonitrile
- 9-Oxo-9H-thioxanthene-3-carbonitrile
- 9-Oxo-9H-fluorene-2-carboxylic acid
Uniqueness
9-Oxo-9H-fluorene-2-carbonitrile is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
3096-44-4 |
---|---|
Molecular Formula |
C14H7NO |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
9-oxofluorene-2-carbonitrile |
InChI |
InChI=1S/C14H7NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14(16)13(11)7-9/h1-7H |
InChI Key |
RMZLHDBVSQZQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C#N |
Origin of Product |
United States |
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